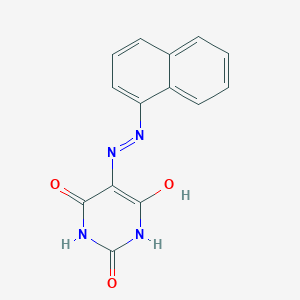![molecular formula C22H26N4O4 B463564 N'-(2-METHYLBENZOYL)-6-[(2-METHYLPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE](/img/structure/B463564.png)
N'-(2-METHYLBENZOYL)-6-[(2-METHYLPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’6-bis(2-methylbenzoyl)hexanedihydrazide is a chemical compound with the molecular formula C22H26N4O4 and a molecular weight of 410.47 g/mol . This compound is known for its unique structure, which includes two 2-methylbenzoyl groups attached to a hexanedihydrazide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N’1,N’6-bis(2-methylbenzoyl)hexanedihydrazide typically involves the reaction of hexanedihydrazide with 2-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N’1,N’6-bis(2-methylbenzoyl)hexanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl groups can be replaced with other substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’1,N’6-bis(2-methylbenzoyl)hexanedihydrazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’1,N’6-bis(2-methylbenzoyl)hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’1,N’6-bis(2-methylbenzoyl)hexanedihydrazide can be compared with other similar compounds, such as:
N’1,N’6-bis(2-methoxybenzoyl)hexanedihydrazide: This compound has methoxy groups instead of methyl groups, which can affect its chemical properties and reactivity.
N’1,N’6-bis(4-methoxybenzoyl)hexanedihydrazide: This compound has methoxy groups in the para position, leading to different steric and electronic effects.
N’1,N’6-bis(3-methylbenzoyl)hexanedihydrazide: This compound has methyl groups in the meta position, which can influence its chemical behavior.
N’1,N’6-bis(2-methylbenzoyl)hexanedihydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
1-N',6-N'-bis(2-methylbenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C22H26N4O4/c1-15-9-3-5-11-17(15)21(29)25-23-19(27)13-7-8-14-20(28)24-26-22(30)18-12-6-4-10-16(18)2/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
ASBGFZKGQKVQBM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2C |
solubility |
50.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dichlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463485.png)
![2,4-Dichloro-6-{[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B463490.png)
![(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463523.png)
![(4Z)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463526.png)
![(4E)-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-bromo-4-nitrophenyl)hydrazone]](/img/structure/B463528.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463531.png)
![2-[(Phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463537.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone]](/img/structure/B463547.png)

![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463552.png)
![(4Z)-1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B463553.png)
![(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463554.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-1,3-benzenediol](/img/structure/B463560.png)
![(4E)-4-[2-(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463561.png)
